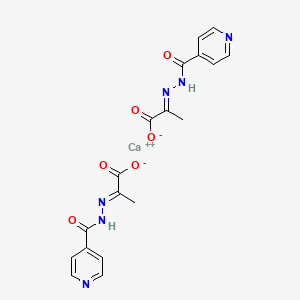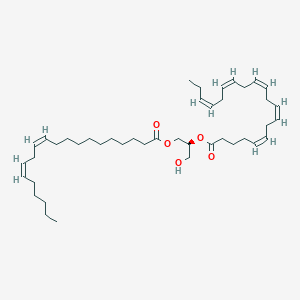
DG(20:2(11Z,14Z)/20:5(5Z,8Z,11Z,14Z,17Z)/0:0)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DG(20:2(11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2], also known as diacylglycerol or DAG(20:2/20:5), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(20:2(11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(20:2(11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:2(11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(20:2(11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(20:2(11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(20:2(11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway and phosphatidylethanolamine biosynthesis pe(20:2(11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway. DG(20:2(11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:2(11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(20:2(11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(20:2(11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/22:2(13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(20:2(11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway.
DG(20:2(11Z,14Z)/20:5(5Z,8Z,11Z,14Z,17Z)/0:0) is a diglyceride.
科学的研究の応用
1. Nondestructive Assay in Nuclear Material Composition Analysis
In the field of nuclear material analysis, delayed gamma-ray spectroscopy (DGS) is used as a nondestructive assay technique. This method is crucial for determining the composition of nuclear material samples by comparing the intensities of fission product gamma-ray peaks. The technique involves moderating neutrons to induce more fission events, particularly in high-radioactivity nuclear materials (HRNM). This process is critical in practical safeguards for DGS capabilities (Rodriguez et al., 2019).
2. Metabolomic Analysis in Thyroid Carcinoma Diagnosis
Metabolomic studies, specifically using liquid chromatography-mass spectrometry (LC-MS), have identified significant metabolic differences in follicular thyroid carcinoma (FTC) tissues. This research highlights the potential of certain lipid metabolites as biomarkers for early FTC diagnosis, pointing to the involvement of lipid and amino acid metabolic pathways in FTC pathogenesis (Qin et al., 2022).
3. Understanding Prostaglandin Biosynthesis
Research into prostaglandins (PGs), important lipid mediators in inflammatory responses, has uncovered the biosynthesis process of diverse PGs from unsaturated C20 fatty acids. The study emphasizes the role of various PG synthases and their significance in developing new anti-inflammatory drugs (Seo & Oh, 2017).
4. Biochemical Transformations by Yeast
In biochemical research, the yeast Dipodascopsis uninucleata has been studied for its ability to transform various fatty acids into 3-hydroxy metabolites. This process has implications for understanding the biochemical pathways and potential applications in producing oxylipins (Venter et al., 1997).
5. Distributed Generation in Electric Power Systems
In the field of electrical engineering, the concept of distributed generation (DG) has revolutionized power systems, allowing for smaller, more dispersed generation units. This approach has significant operational and economic benefits, particularly in terms of reducing congestion and improving voltage profiles in power distribution networks (El-Khattam & Salama, 2004).
特性
製品名 |
DG(20:2(11Z,14Z)/20:5(5Z,8Z,11Z,14Z,17Z)/0:0) |
|---|---|
分子式 |
C43H70O5 |
分子量 |
667 g/mol |
IUPAC名 |
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate |
InChI |
InChI=1S/C43H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-20,24,26,30,32,41,44H,3-5,7,9-10,15-16,21-23,25,27-29,31,33-40H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,20-18-,26-24-,32-30-/t41-/m0/s1 |
InChIキー |
SGRGWEJJBSSTNQ-ORLHYVSVSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
正規SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(12E,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1243749.png)

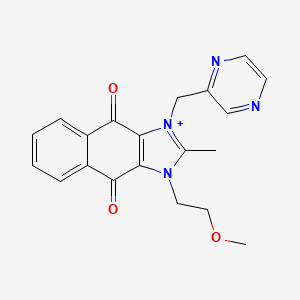




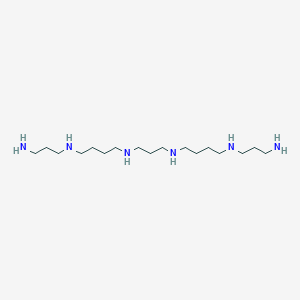
![(2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1243762.png)
![[(Z)-tetradec-7-enyl] 4-amino-3-hydroxybenzoate](/img/structure/B1243763.png)

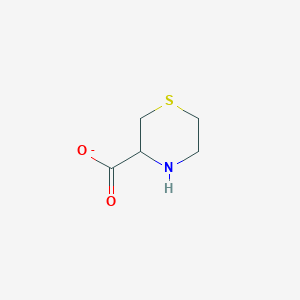
![10-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4,5-dimethyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B1243770.png)
